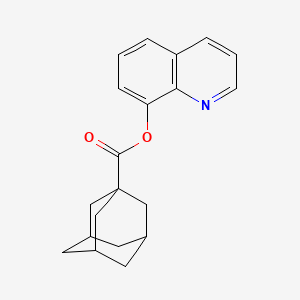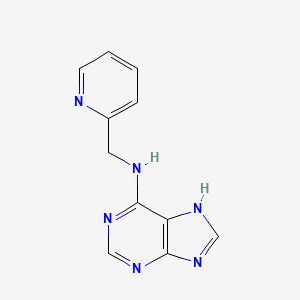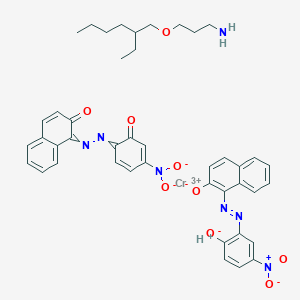
Dipropionamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dipropionamide, also known as N,N’-dipropionamide, is a chemical compound with the molecular formula C6H11NO2. It is an amide derivative of propionic acid and is known for its various industrial applications. This compound is primarily used as an additive in high-temperature lubricants, metalworking fluids, and metal forming oils due to its excellent anti-wear and anti-corrosion properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dipropionamide can be synthesized through several methods. One common method involves the reaction of dipropylamine with an excess of propionyl chloride under alkaline conditions . Another method involves the reaction of ethylene and carbon monoxide in the presence of a catalyst . The reaction conditions typically include elevated temperatures and pressures to facilitate the formation of the amide bond.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale chemical reactors where the reactants are combined under controlled conditions. The process often involves the use of catalysts to increase the reaction rate and yield. The final product is then purified through distillation or crystallization to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Dipropionamide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form primary amines.
Substitution: This compound can undergo substitution reactions where the amide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are used in substitution reactions.
Major Products Formed
Oxidation: Propionic acid derivatives.
Reduction: Propylamine derivatives.
Substitution: Various substituted amides depending on the reagents used.
Scientific Research Applications
Dipropionamide has a wide range of applications in scientific research, including:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Employed in the study of enzyme-catalyzed reactions and protein interactions.
Medicine: Investigated for its potential use in drug formulations and as a stabilizer for pharmaceutical compounds.
Industry: Utilized as an additive in lubricants, resins, and rubber to enhance their properties
Mechanism of Action
The mechanism of action of dipropionamide involves its interaction with molecular targets and pathways. In industrial applications, this compound acts as a lubricant additive by forming a protective film on metal surfaces, reducing friction and wear. In biological systems, it can interact with enzymes and proteins, affecting their activity and stability .
Comparison with Similar Compounds
Similar Compounds
Propanamide: An amide derivative of propionic acid with similar chemical properties.
N,N’-Dimethylpropionamide: A derivative with two methyl groups attached to the nitrogen atoms.
N,N’-Diethylpropionamide: A derivative with two ethyl groups attached to the nitrogen atoms.
Uniqueness
Dipropionamide is unique due to its specific structure, which provides excellent anti-wear and anti-corrosion properties. Its ability to form stable films on metal surfaces makes it particularly valuable in industrial applications compared to other similar compounds .
Properties
CAS No. |
6050-26-6 |
|---|---|
Molecular Formula |
C6H11NO2 |
Molecular Weight |
129.16 g/mol |
IUPAC Name |
N-propanoylpropanamide |
InChI |
InChI=1S/C6H11NO2/c1-3-5(8)7-6(9)4-2/h3-4H2,1-2H3,(H,7,8,9) |
InChI Key |
GOJDSMIXPMMHPO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC(=O)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Imino-[4-methoxycarbonyl-1-(4-methoxycarbonylphenyl)-2-oxo-pyrrol-3-ylidene]azanium](/img/structure/B14161439.png)
![({[(4-Methylphenyl)amino]carbonyl}amino)acetic acid](/img/structure/B14161445.png)



![1-[(5-dec-9-enyl-1H-1,2,4-triazol-3-yl)sulfanyl]propan-2-one](/img/structure/B14161464.png)





![4-[(2-methylbenzylidene)amino]-3-(2-pyridyl)-1H-1,2,4-triazole-5-thione](/img/structure/B14161514.png)
![Methyl 3,3,3-trifluoro-2-hydroxy-2-[4-[methyl(methylcarbamoyl)amino]phenyl]propanoate](/img/structure/B14161518.png)
![(10,13-Dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl) carbamimidothioate;4-methylbenzenesulfonic acid](/img/structure/B14161521.png)
